3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAQUZMRHLKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of the Target Compound
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride (CAS: 1955516-00-3) is a hydrochlorinated derivative of a branched-chain amino acid analog. Its molecular formula is C₁₄H₂₈N₂O₃·HCl , with a molecular weight of 308.84 g/mol . The compound features a central hexanoic acid backbone substituted with an aminomethyl group and a dimethylbutanamido moiety, conferring both hydrophilicity and stereochemical complexity. The hydrochloride salt enhances stability and solubility, making it preferable for industrial applications.
Synthesis Routes and Methodological Advancements
Base-Mediated Deprotonation from Hydrochloride Precursors
The most widely documented method involves isolating the free base 3-[(2-amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid from its hydrochloride salt. As detailed in RU2666737C2 , this process employs diethylamine in isopropanol to deprotonate the hydrochloride, yielding a precipitate of the target compound with quantitative efficiency.
Reaction Mechanism:
- Solubilization : The hydrochloride salt is dissolved in isopropanol, leveraging the solvent’s moderate polarity to achieve complete dissociation.
- Base Addition : Diethylamine (1 equivalent) neutralizes HCl, forming diethylammonium chloride and releasing the free base.
- Precipitation : The free base’s low solubility in isopropanol drives spontaneous crystallization, enabling facile filtration.
Experimental Validation:
| Scale (g) | Isopropanol Volume (mL) | Diethylamine (g) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 15.0 | 150 | 5.61 | 10–15 | 100 |
| 75.0 | 750 | 28.0 | 10–15 | 100 |
| 150 | 1500 | 56.1 | 10–15 | 100 |
Data sourced from Examples 1–3 of RU2666737C2.
This method eliminates the need for ion-exchange chromatography, reducing production costs and environmental impact.
Process Optimization and Scalability
Solvent Selection
Isopropanol is optimal for large-scale synthesis due to:
Industrial-Scale Production Workflow
A typical manufacturing protocol involves:
- Charging the Reactor : Hydrochloride salt (1.0 kg) and isopropanol (10 L) are combined under nitrogen.
- Base Addition : Diethylamine (0.37 kg) is added dropwise over 30 minutes.
- Crystallization : The slurry is cooled to 10°C and stirred for 1 hour.
- Filtration and Drying : The precipitate is isolated, washed with cold isopropanol, and dried at 50°C.
This workflow achieves >99.5% purity (HPLC) and complies with Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride
- CAS No.: 1788506-51-3
- Molecular Formula : C₁₄H₂₈N₂O₃·HCl
- Molecular Weight : 272.38 g/mol (free base: 244.38 g/mol)
- Key Features: A hydrochloride salt containing a branched hexanoic acid backbone, an aminomethyl substituent, and a 2-amino-3,3-dimethylbutanamido functional group. The compound is structurally related to anticonvulsants like pregabalin but differs in substitution patterns .
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities, as determined by cheminformatics analyses ():
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2-(Piperidin-4-yl)acetic acid hydrochloride | 73415-84-6 | 0.78 | Piperidine ring replaces the dimethylbutanamido group; shorter carbon chain. |
| 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 | 0.76 | Similar piperidine substitution but lacks the methylhexanoic acid backbone. |
| 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | 181289-15-6 | 0.74 | Carbamoylmethyl group replaces the dimethylbutanamido moiety; identical hexanoic acid chain. |
| (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | 181289-33-8 | 0.74 | Enantiomer of the above; chiral center at the carbamoylmethyl position. |
Key Observations :
- The target compound’s 2-amino-3,3-dimethylbutanamido group distinguishes it from carbamoylmethyl derivatives (e.g., 181289-15-6), which may alter hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
*Inference based on hydrochloride salt formation and structural analogs.
Key Differences :
- Pregabalin (CAS 148553-50-8) shares the hexanoic acid backbone but lacks the dimethylbutanamido group, resulting in lower molecular weight and higher solubility .
- The carbamoylmethyl derivative (181289-15-6) is a pregabalin impurity with reduced polarity, likely impacting renal clearance .
Biological Activity
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride, commonly referred to as this compound, is a complex organic molecule with significant implications in various biological and medicinal fields. Its unique structure, which includes an amino group and a dimethylbutanamido group, suggests potential interactions with biological systems that merit detailed exploration.
- Molecular Formula : C14H28N2O3
- Molecular Weight : 272.38 g/mol
- IUPAC Name : 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid
- CAS Number : 1955516-00-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, influencing various metabolic pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it could play a role in:
- Metabolic Regulation : Influencing pathways associated with amino acid metabolism.
- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes involved in metabolic processes.
Potential Therapeutic Effects
Research indicates that 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride may exhibit several therapeutic properties, including:
- Anti-inflammatory Effects : Studies have suggested that the compound may reduce inflammation markers in vitro.
- Analgesic Properties : There is potential for pain relief applications based on its structural similarities to known analgesics.
- Neurological Implications : The compound has been investigated for its effects on neurological pathways, similar to other amino acid derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
- Analgesic Research : In animal models, the compound showed promise in reducing pain responses compared to control groups, suggesting a mechanism that warrants further exploration for analgesic development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O3 |
| Molecular Weight | 272.38 g/mol |
| IUPAC Name | 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid |
| CAS Number | 1955516-00-3 |
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro |
| Analgesic | Decreased pain responses in animal models |
Safety and Handling
The compound is classified under GHS for skin and eye irritation and specific target organ toxicity upon single exposure. Proper handling procedures should be followed to avoid contact with skin and eyes:
- Storage Conditions : Store in a cool, dry place away from incompatible substances.
- Personal Protective Equipment (PPE) : Use gloves and goggles when handling the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
